Methyltetrazine-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

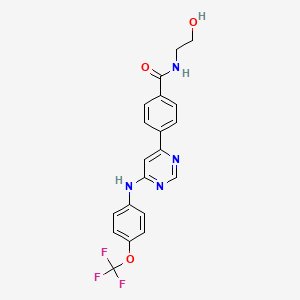

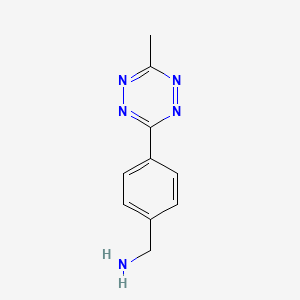

Methyltetrazine-Amine is a tetrazine compound that possesses substantially improved stability compared to Tetrazine-Amine1. It enables click chemistry with TCO (trans-cycloctene) and is used for the site-specific dual functionalization of the resulting bioconjugates2.

Synthesis Analysis

The synthesis of Methyltetrazine-Amine involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions34. The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method3.

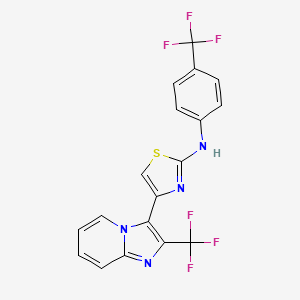

Molecular Structure Analysis

The empirical formula of Methyltetrazine-Amine is C10H12ClN5 and it has a molecular weight of 237.695.

Chemical Reactions Analysis

Methyltetrazine-Amine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization3. It also allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells6.

Physical And Chemical Properties Analysis

Methyltetrazine-Amine has a boiling point of 422.4±47.0 °C and a density of 1.227±0.06 g/cm31.

Aplicaciones Científicas De Investigación

Reductive Amination Using Cobalt Oxide Nanoparticles : N-Methyl- and N-alkylamines, including Methyltetrazine-Amine, are synthesized using an expedient reductive amination process. This process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, offering a cost-efficient method for producing various N-methyl- and N-alkylamines (Senthamarai et al., 2018).

Hydrosilylation in Amine Synthesis : The synthesis of amines, including Methyltetrazine-Amine, often involves homogeneous transition metal-catalyzed hydrosilylation. This method is used for the reduction of imine, amide, nitro, and nitrile derivatives, demonstrating its wide applications in amine synthesis (Li, Sortais & Darcel, 2016).

Atom Transfer Radical Polymerization : Multidentate amines like Methyltetrazine-Amine are used in atom transfer radical polymerization (ATRP) for the polymerization of styrene, methyl acrylate, and methyl methacrylate. The use of these amines as ligands can result in faster polymerization rates (Xia & Matyjaszewski, 1997).

Homogeneous Catalytic Aminocarbonylation : Methyltetrazine-Amine derivatives are synthesized through homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This method provides a pathway to create N-substituted nicotinamides and related compounds of potential biological importance (Takács et al., 2007).

Antimalarial Research : The synthesis of 1-(1′-phenyl-2′-aminoethyl)-5-methyltetrazoles from Methyltetrazine-Amine has shown potential in the search for new antimalarial compounds (Terada & Hassner, 1969).

Endosomolytic Polymers : Poly(amido-amine)s derived from Methyltetrazine-Amine exhibit properties suitable for use as endosomolytic polymers, with potential applications in drug delivery systems (Ferruti et al., 2000).

Carcinogenicity Studies : Studies on the N-nitroso derivatives of Methyltetrazine-Amine-based drugs, such as phenmetrazine and methylphenidate, show that these compounds, under certain conditions, are not carcinogenic (Lijinsky William & Taylor, 1975).

Advances in N-Methylation : The N-methylation of amines, including Methyltetrazine-Amine, is crucial for C-N bond formation and has wide applications in both laboratory research and industrial production (Yan et al., 2020).

Safety And Hazards

Methyltetrazine-Amine is not classified as a hazardous substance or mixture. However, it is recommended to rinse with plenty of water in case of skin contact8.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQKWLZKSZYAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-Amine | |

CAS RN |

1345955-28-3 |

Source

|

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)